molecular formula C17H15Cl2NO4 B3694404 Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate

Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate

Cat. No.: B3694404
M. Wt: 368.2 g/mol
InChI Key: NOHDLIRAKMXNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a dichloromethylphenoxy group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate typically involves the reaction of 2,4-dichloro-6-methylphenol with methyl 2-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The dichloromethylphenoxy group is believed to play a key role in its biological activity by interacting with enzymes or receptors in the body. The acetamido group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate
  • Methyl 2-[[2-(2,6-dichlorophenoxy)acetyl]amino]benzoate
  • Methyl 2-[[2-(2,4-dichloro-5-methylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate is unique due to the presence of the 2,4-dichloro-6-methylphenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-10-7-11(18)8-13(19)16(10)24-9-15(21)20-14-6-4-3-5-12(14)17(22)23-2/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDLIRAKMXNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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